molecular formula C10H10O2 B8460118 4-Phenoxybut-2-yn-1-ol

4-Phenoxybut-2-yn-1-ol

Cat. No. B8460118
M. Wt: 162.18 g/mol
InChI Key: HXFSSJXRCCRQIG-UHFFFAOYSA-N
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Patent
US04867915

Procedure details

1.02 g (0.004 mol) of pyridinium p-toluenesulfonate was added to a solution of 2 g of 4-phenoxy-but-2-yn-1-ol tetrahydropyranyl ether in 20 ml of 96% ethanol. The reaction mixture was stirred for 2 hours at 55° C.; the solvent was then removed in vacuo and the residue diluted with 20 ml of water and extracted with methylene chloride (3×20 ml). The combined extracts were dried over sodium sulfate and the solvent evaporated in vacuo. The residue was purified by column chromatography on 30 g of silica gel, using hexane-ethyl acetate (90:10) as eluant, to yield 4-phenoxy-but-2-yn-1-ol, as an oil.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
4-phenoxy-but-2-yn-1-ol tetrahydropyranyl ether
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O1CCCCC1[O:24][CH2:25][C:26]#[C:27][CH2:28][O:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[O:29]([CH2:28][C:27]#[C:26][CH2:25][OH:24])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
4-phenoxy-but-2-yn-1-ol tetrahydropyranyl ether
Quantity
2 g
Type
reactant
Smiles
O1C(CCCC1)OCC#CCOC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with 20 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on 30 g of silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.